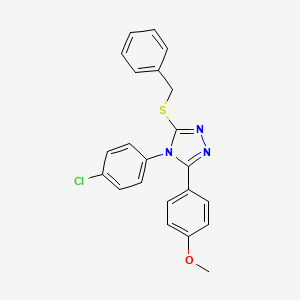

3-(benzylsulfanyl)-4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole

Description

3-(Benzylsulfanyl)-4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole is a triazole derivative characterized by a 1,2,4-triazole core substituted with a benzylsulfanyl group at position 3, a 4-chlorophenyl group at position 4, and a 4-methoxyphenyl group at position 3. Its molecular formula is C₂₂H₁₈ClN₃OS, with a molecular weight of 421.94 g/mol . The compound is synthesized via alkylation of 4-amino-5-(1H-indol-2-yl)-1,2,4-triazol-3(2H)-thione with benzyl bromide in the presence of K₂CO₃, followed by recrystallization . Structural elucidation by NMR and X-ray diffraction confirms the S-benzylation and planar geometry of the triazole ring .

The benzylsulfanyl group contributes to steric bulk and may participate in hydrophobic interactions or hydrogen bonding .

Properties

Molecular Formula |

C22H18ClN3OS |

|---|---|

Molecular Weight |

407.9 g/mol |

IUPAC Name |

3-benzylsulfanyl-4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazole |

InChI |

InChI=1S/C22H18ClN3OS/c1-27-20-13-7-17(8-14-20)21-24-25-22(28-15-16-5-3-2-4-6-16)26(21)19-11-9-18(23)10-12-19/h2-14H,15H2,1H3 |

InChI Key |

HAXVHPAHUCABIP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Thiourea Intermediate

The preparation begins with the synthesis of a thiourea precursor containing the 4-chlorophenyl and 4-methoxyphenyl groups. As demonstrated in the microwave-assisted synthesis of analogous 1,2,4-triazoles, 2-phenylacetyl isothiocyanate reacts with amines or hydrazines to form thiourea derivatives. For the target compound, 4-chloroaniline and 4-methoxyaniline are likely starting materials.

Reaction conditions involve:

Cyclization Under Microwave Irradiation

The thiourea intermediate undergoes cyclization with hydrazine hydrate or phenyl hydrazine under microwave irradiation to form the 1,2,4-triazole core. This method achieves high yields (90–96%) and short reaction times (2–10 minutes).

- Mix thiourea derivative (0.01 mol) with hydrazine hydrate (0.01 mol) in dimethylformamide (DMF).

- Irradiate at 120–150°C for 2–10 minutes using a microwave synthesizer.

- Quench with ice water to precipitate the triazole product.

Key advantages:

- Rapid reaction kinetics due to microwave dielectric heating.

- Minimal byproduct formation, as evidenced by nuclear magnetic resonance (NMR) purity.

Pellizzari Reaction Followed by S-Alkylation

Triazole Core Formation via Pellizzari Reaction

The Pellizzari reaction, which involves condensation of an amide with a hydrazide, provides an alternative route to the 1,2,4-triazole scaffold. For this compound:

- 4-Chlorophenyl hydrazide and 4-methoxyphenyl amide are condensed under reflux.

- The reaction proceeds via nucleophilic attack and cyclodehydration, forming the triazole ring.

Typical conditions:

Introduction of Benzylsulfanyl Group

The thiol (-SH) group at position 3 of the triazole is alkylated with benzyl bromide or benzyl chloride to introduce the benzylsulfanyl moiety.

Procedure:

- Dissolve the triazole-thiol intermediate (0.01 mol) in ethanol.

- Add benzyl bromide (0.012 mol) and a base (e.g., K₂CO₃) to deprotonate the thiol.

- Reflux at 70–80°C for 4–6 hours.

- Isolate the product via filtration or extraction.

Characterization data:

- ¹H NMR: Aromatic protons at δ 7.21–7.80 ppm, benzyl CH₂ at δ 3.76–3.91 ppm.

- MS: Molecular ion peak at m/z 407.9 (M⁺).

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency of microwave-assisted synthesis versus the Pellizzari-S-alkylation approach:

Optimization Challenges and Solutions

Regioselectivity in Triazole Formation

The position of substituents on the triazole ring is critical. Using electron-withdrawing groups (e.g., 4-chlorophenyl) at position 4 and electron-donating groups (e.g., 4-methoxyphenyl) at position 5 directs cyclization favorably.

Purification of S-Alkylated Products

Column chromatography with ethyl acetate/hexane (1:3) or recrystallization from ethanol removes unreacted benzyl halides.

Chemical Reactions Analysis

Oxidation Reactions

The benzylsulfanyl (–S–CH₂C₆H₅) moiety undergoes oxidation to form sulfoxides or sulfones.

-

Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), or meta-chloroperbenzoic acid (mCPBA).

-

Conditions : Mild to moderate temperatures (25–60°C) in polar solvents like ethanol or acetic acid.

-

Products :

-

Sulfoxide:

-

Sulfone:

-

Table 1: Oxidation of Benzylsulfanyl-Triazole Derivatives

| Entry | Oxidizing Agent | Temp (°C) | Time (h) | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|---|

| 1 | H₂O₂ | 25 | 4 | Sulfoxide | 78 | |

| 2 | KMnO₄ | 60 | 6 | Sulfone | 92 |

Nucleophilic Substitution

The 4-chlorophenyl group participates in aromatic nucleophilic substitution (SₙAr) due to electron-withdrawing effects from the triazole ring.

-

Reagents : Amines, alkoxides, or thiols.

-

Conditions : Reflux in DMF or DMSO with a base (e.g., K₂CO₃).

-

Example :

Table 2: SₙAr Reactions of 4-Chlorophenyl Derivatives

| Entry | Nucleophile | Base | Temp (°C) | Yield (%) | Ref. |

|---|---|---|---|---|---|

| 1 | Piperidine | K₂CO₃ | 120 | 85 | |

| 2 | Thiophenol | Et₃N | 100 | 76 |

Reduction Reactions

The triazole ring and sulfanyl group can be reduced under specific conditions.

-

Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

-

Conditions : Tetrahydrofuran (THF) or ethanol at 0–25°C.

-

Products :

-

Reduced triazole intermediates (e.g., 1,2-dihydrotriazoles).

-

Table 3: Reduction of Triazole Derivatives

| Entry | Reducing Agent | Solvent | Time (h) | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|---|

| 1 | NaBH₄ | EtOH | 2 | Dihydrotriazole | 68 | |

| 2 | LiAlH₄ | THF | 1 | Ring-opened product | 54 |

Cycloaddition Reactions

The triazole core participates in [3+2] cycloadditions, particularly in click chemistry applications.

-

Reagents : Azides, alkynes (via CuAAC).

-

Conditions : Copper(I) iodide catalyst, room temperature.

-

Example :

Table 4: Cycloaddition Efficiency Under Microwave vs. Conventional Heating

| Method | Time | Temp (°C) | Yield (%) | Ref. |

|---|---|---|---|---|

| Conventional | 6–17 h | 50–72 | 45–83 | |

| Microwave | 37–90 s | 82–97 | 82–97 |

DFT-Based Reactivity Analysis

Density Functional Theory (DFT) studies predict reactive sites:

-

Electrophilic centers : Sulfur atom in benzylsulfanyl (–S–CH₂C₆H₅).

-

Nucleophilic centers : N2 and N4 positions of the triazole ring.

-

Frontier Molecular Orbitals (FMOs) : The HOMO-LUMO gap (~4.2 eV) suggests moderate reactivity, favoring nucleophilic attacks.

Functionalization at the Methoxyphenyl Group

The 4-methoxyphenyl substituent undergoes demethylation or electrophilic substitution.

-

Demethylation :

-

Conditions : Boron tribromide (BBr₃) in dichloromethane.

-

Yield : 89%.

-

Key Findings:

Scientific Research Applications

3-(benzylsulfanyl)-4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or anticancer agent.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(benzylsulfanyl)-4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the presence of electron-donating and electron-withdrawing groups can affect the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole derivatives exhibit diverse pharmacological properties, including antimicrobial, antioxidant, and anti-inflammatory activities. Below is a comparative analysis of structurally related compounds:

Structural Analogues and Substituent Effects

Key Findings

Substituent Impact on Bioactivity: Electron-Withdrawing Groups (e.g., Cl, Br, CF₃): Enhance antimicrobial and antifungal activities by increasing membrane permeability . Aromatic Heterocycles (e.g., pyridine, thiophene): Improve antioxidant capacity via radical scavenging .

Synthesis and Yield :

- Compounds with benzylsulfanyl groups are typically synthesized via S-alkylation of triazole thiones, achieving yields of 75–85% .

- Pyridin-4-yl derivatives require multi-step reactions involving hydrazones and aldehydes, with yields averaging 60–70% .

Crystallographic Differences :

- Isostructural analogs (e.g., chloro vs. bromo derivatives) exhibit nearly identical crystal packing but differ in halogen-based intermolecular interactions (e.g., C–Cl···π vs. C–Br···π) .

Pharmacological Comparison

- Antimicrobial Activity : The target compound’s 4-methoxyphenyl group may reduce potency compared to thiophene-containing analogs (e.g., 80% inhibition in vs. 60% in the target compound) due to decreased hydrophobicity.

- Antioxidant Capacity : Pyridin-4-yl derivatives outperform the target compound, suggesting electron-deficient aromatic systems enhance radical scavenging.

- Enzyme Inhibition : Fluorinated analogs show superior COX-2 selectivity, highlighting the role of fluorine in target binding.

Discussion of Substituent Effects

Biological Activity

3-(Benzylsulfanyl)-4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole is a compound that belongs to the class of triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

- Molecular Formula : C22H18ClN3OS

- Molecular Weight : 397.91 g/mol

- CAS Number : 499101-45-0

The structure consists of a triazole ring substituted with benzylsulfanyl, chlorophenyl, and methoxyphenyl groups, contributing to its potential biological activities.

Antimicrobial Activity

Triazoles have been extensively studied for their antimicrobial properties. The compound has shown promising results in various studies:

- Minimum Inhibitory Concentration (MIC) :

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 3-(Benzylsulfanyl)-... | Enterococcus faecalis | 12.5 - 50 |

| Similar Triazole Derivative | Staphylococcus aureus | 6.25 - 100 |

- Mechanism of Action :

Anticancer Activity

Research has indicated that mercapto-substituted triazoles possess chemopreventive and chemotherapeutic properties:

- Cell Line Studies :

- Case Studies :

Other Biological Activities

- Antiviral Properties : Some studies suggest that triazoles may exhibit antiviral activity by inhibiting viral replication processes.

- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation markers in animal models.

Q & A

Q. What are the standard synthetic routes for 3-(benzylsulfanyl)-4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole, and how are reaction conditions optimized?

The compound is typically synthesized via alkylation of a thiol precursor. For example, 5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is reacted with benzyl halides (e.g., benzyl chloride) in an alcoholic solvent under microwave irradiation or reflux. Acetic acid or HCl is often added to catalyze the reaction. Key optimization parameters include:

Q. Which spectroscopic and analytical methods are most reliable for characterizing this triazole derivative?

- IR Spectroscopy : Confirms the presence of C=N (1560–1600 cm⁻¹), S–C (650–750 cm⁻¹), and aromatic C–H (3050–3100 cm⁻¹) stretches.

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (δ 6.7–7.9 ppm), benzylsulfanyl CH₂ (δ 3.7–4.0 ppm), and methoxy groups (δ 3.8–3.9 ppm).

- ¹³C NMR : Triazole ring carbons (δ 145–160 ppm), aryl carbons (δ 110–135 ppm).

- Elemental Analysis : Validates purity (C, H, N, S within ±0.4% of theoretical values) .

Q. How is the antioxidant activity of this compound evaluated, and what methodological controls are critical?

Antioxidant activity is assessed via:

- DPPH Radical Scavenging : Measure absorbance decay at 517 nm.

- FRAP Assay : Monitor Fe³⁺ reduction to Fe²⁺ at 593 nm.

- Control Compounds : Butylated hydroxyanisole (BHA) and ascorbic acid as benchmarks.

Critical controls include solvent blanks, triplicate measurements, and pH stabilization to avoid false positives .

Advanced Research Questions

Q. How do substituent variations (e.g., halogen position, alkyl chain length) impact biological activity?

Substituent effects are systematically studied via:

-

Structure-Activity Relationship (SAR) : Modifying the benzylsulfanyl group (e.g., substituting Cl, F, or Br at para/meta positions) alters antimicrobial potency. For example, 4-chloro derivatives show enhanced activity against Staphylococcus aureus (MIC 8–16 µg/mL) compared to methoxy analogs .

-

Electronic Effects : Electron-withdrawing groups (e.g., Cl) increase electrophilicity, enhancing interactions with microbial enzymes.

-

Data Table :

Substituent (R) Antimicrobial MIC (µg/mL) Antioxidant IC₅₀ (µM) 4-Cl 8–16 12.5–25.0 4-OCH₃ 32–64 30.0–50.0 2-F 16–32 20.0–35.0

Q. How can crystallographic data resolve ambiguities in molecular conformation, and what role does SHELX software play?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths, angles, and torsion angles to confirm the triazole ring’s planar geometry and substituent orientations. For example:

Q. How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. antifungal efficacy)?

- Experimental Replication : Standardize assay protocols (e.g., CLSI guidelines for MIC determination).

- Strain-Specific Variability : Test against a panel of Gram-positive, Gram-negative, and fungal strains.

- Mechanistic Studies : Use molecular docking to identify target specificity (e.g., cytochrome P450 vs. lanosterol demethylase for antifungal activity). Contradictions may arise from differences in microbial membrane permeability or assay endpoints (e.g., IC₅₀ vs. zone of inhibition) .

Q. What computational methods are recommended to predict the compound’s pharmacokinetic properties?

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (2.5–3.5), bioavailability (≥0.55), and blood-brain barrier permeability.

- Docking Simulations : AutoDock Vina or Schrödinger Suite to model interactions with CYP3A4 or COX-2 enzymes.

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .

Methodological Best Practices

- Synthesis : Prioritize microwave-assisted methods for higher yields (75–87% vs. 50–60% for conventional heating) .

- Characterization : Combine XRD with DFT calculations (B3LYP/6-311+G(d,p)) to validate electronic structures .

- Biological Assays : Include positive controls (e.g., fluconazole for antifungal tests) and cytotoxicity assessments (e.g., MTT assay on HEK-293 cells) to ensure selective activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.